2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a chlorobenzyl group, a dioxoisoindole core, and a pyridinyl substituent. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzyl halide and the isoindole intermediate.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boronic acid derivative of pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorobenzyl)-1,3-dioxoisoindoline: Similar structure but lacks the pyridinyl group.
N-(2-pyridinyl)-1,3-dioxoisoindoline: Similar structure but lacks the chlorobenzyl group.
2-(2-chlorobenzyl)-1,3-dioxoisoindoline-5-carboxylic acid: Similar structure but has a carboxylic acid group instead of the amide.
Uniqueness
The uniqueness of 2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the chlorobenzyl and pyridinyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
Properties
Molecular Formula |
C21H14ClN3O3 |
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Molecular Weight |
391.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide |
InChI |
InChI=1S/C21H14ClN3O3/c22-17-6-2-1-5-14(17)12-25-20(27)15-9-8-13(11-16(15)21(25)28)19(26)24-18-7-3-4-10-23-18/h1-11H,12H2,(H,23,24,26) |
InChI Key |
OYBKZYRCXQEKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=N4)Cl |
Origin of Product |
United States |
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